(3-broMo-2-fluorophenyl)MethanaMine hydrochloride
Overview
Description
“(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is an organic compound with the molecular formula C7H8BrClFN . It has a molecular weight of 240.5 and is typically stored under an inert atmosphere at 2-8°C . It is a solid in physical form .
Synthesis Analysis
The synthesis of “(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” typically involves the following steps :Molecular Structure Analysis
The InChI code for “(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is 1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H . The average mass is 240.501 Da and the monoisotopic mass is 238.951263 Da .Physical And Chemical Properties Analysis
“(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is a solid at room temperature . It has a molecular weight of 240.5 and is typically stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Acridinones : The reaction of 1-fluoro-2-lithiobenzenes, derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes leads to the synthesis of acridin-9(10H)-ones, which are important compounds in medicinal chemistry (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Preparation of Isoindole-Thiones : The synthesis of 2,3-dihydro-1H-isoindole-1-thiones involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, highlighting the compound's utility in synthesizing heterocyclic structures (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Development of Phosphine Derivatives : The synthesis of phosphine derivatives using 2-fluorophenyl lithium reactions with chlorophenyl-phosphines, where 2-fluorophenyllithium is a key intermediate, demonstrates the compound's importance in organophosphorus chemistry (Stegmann, Kühne, Wax, & Scheffler, 1982).
Synthesis of Antidepressants : A study on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a potential antidepressant compound, highlights the use of 2-bromo-1-(3-fluorophenyl)-1-propanone, a closely related compound, in the development of new pharmaceuticals (Yuan, 2012).
Preparation of NMDA Receptor Antagonists : The synthesis of NPS 846·HCl, a diphenylpropylamine NMDA receptor antagonist, showcases the use of halogenated phenyl compounds in developing new classes of receptor antagonists (Moe, Smith, By, Egan, & Filer, 1998).
Synthesis of Nonlinear Optical Materials : The creation of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, with potential applications in optoelectronics, reveals the compound's role in the field of materials science (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).
Antimicrobial and Anticancer Research : The synthesis and characterization of Schiff base rare earth metal complexes, including 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde, demonstrate the compound's applications in antimicrobial and anticancer studies (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-2-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESRHZRMSFJHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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